molecular formula C13H15N3O5 B1435383 M1 of dolutegravir CAS No. 1485081-26-2

M1 of dolutegravir

Cat. No.: B1435383
CAS No.: 1485081-26-2
M. Wt: 293.27 g/mol
InChI Key: IORBWJQXSCJOCL-SVRRBLITSA-N
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Description

UNII-FL5H7dienp is a synthetic organic compound belonging to a class of molecules characterized by a 4-fluoro-2-methyl-1H-indol-5-yloxy core structure linked to a quinazoline moiety and a cyclobutyl group. Its structure includes:

  • 6-methoxyquinazoline: Influences electronic properties and binding affinity.
  • Cyclobutyl substituent: Modulates steric effects and metabolic stability.

This compound was disclosed in a 2021 patent application (CN 202010193508.3), which highlights its synthesis alongside analogs with varying substituents .

Properties

IUPAC Name

(3S,7R)-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-6-2-3-21-8-5-15-4-7(12(14)19)10(17)11(18)9(15)13(20)16(6)8/h4,6,8,18H,2-3,5H2,1H3,(H2,14,19)/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORBWJQXSCJOCL-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485081-26-2
Record name M1 of dolutegravir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485081262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M1 OF DOLUTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL5H7DIENP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The preparation of Dolutegravir M1 involves several synthetic routes and reaction conditions. One common method includes the use of high-speed homogenization and probe sonication techniques. The formulation process involves the use of surfactants like Soluplus to create a nanosuspension, which significantly improves the drug’s dissolution and bioavailability . Industrial production methods often employ continuous flow chemistry, which reduces reaction time and improves yield .

Chemical Reactions Analysis

Dolutegravir M1 undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Utilizes reducing agents to remove oxygen or add hydrogen.

    Substitution: Involves replacing one functional group with another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Dolutegravir M1 has a wide range of scientific research applications:

Mechanism of Action

Dolutegravir M1 exerts its effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating viral DNA into the host cell genome, a crucial step in the HIV replication cycle. By binding to the active site of the integrase enzyme, Dolutegravir M1 blocks the strand transfer step, preventing the integration of viral DNA and thereby inhibiting viral replication .

Comparison with Similar Compounds

Table 1: Structural Variations and Hypothesized Properties

Compound ID Quinazoline Substituent Cyclic Substituent Key Structural Features Hypothesized Properties
UNII-FL5H7dienp 6-methoxy Cyclobutyl Moderate steric bulk, balanced lipophilicity Moderate solubility, potential kinase inhibition
Analog A 6-methoxy Piperidinyl Nitrogen-containing ring Increased basicity, enhanced aqueous solubility
Analog B 6-ethoxy Pyrrolidinyl Smaller heterocycle, ethoxy group Altered metabolic stability, reduced CYP inhibition
Analog C 6-methoxy Morpholinocyclobutyl Oxygen-containing morpholine ring Improved target selectivity, reduced toxicity
Analog D 6-trifluoromethoxy Hydroxycyclobutyl Polar hydroxyl and electron-withdrawing CF3 Enhanced metabolic resistance, higher polarity

Key Observations:

Cyclobutyl vs. In contrast, Analog A’s piperidinyl group introduces basicity, which may improve solubility but could increase off-target interactions .

Methoxy vs. Ethoxy/Trifluoromethoxy :

  • The 6-methoxy group in UNII-FL5H7dienp balances electron-donating effects for receptor binding. Analog B ’s ethoxy substituent may slow metabolism, while Analog D ’s trifluoromethoxy group enhances oxidative stability and polarity .

Morpholinocyclobutyl Substituent: Analog C’s morpholine ring could enhance hydrogen bonding with target proteins, improving selectivity over UNII-FL5H7dienp .

Research Implications and Limitations

Key research gaps include:

  • Binding Affinity : Comparative studies against kinase targets (e.g., EGFR, VEGFR) are needed.
  • ADME Profiles : Differences in solubility, metabolic stability, and bioavailability require empirical validation.
  • Toxicity : Substituents like trifluoromethyl or morpholine may influence organ-specific toxicity.

Biological Activity

Overview of UNII-FL5H7dienp

Chemical Identity:

  • Name: Unii-FL5H7dienp
  • CAS Number: Not available
  • Molecular Formula: Not specified

Biological Activity

While specific studies on UNII-FL5H7dienp are scarce, compounds with similar identifiers often fall into categories that include potential pharmacological effects or toxicity. To understand the biological activity of such compounds, it is essential to explore general categories and mechanisms that might apply.

  • Enzyme Inhibition:
    • Many compounds interact with enzymes, either as inhibitors or activators. Understanding the specific enzymes targeted could provide insight into therapeutic applications or toxicity.
  • Receptor Modulation:
    • Compounds may act as agonists or antagonists at various receptors (e.g., G-protein coupled receptors), influencing cellular signaling pathways.
  • Cell Proliferation:
    • Some compounds may affect cell cycle regulation, promoting or inhibiting proliferation in cancerous or normal cells.

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Compound AEnzyme Inhibition
Compound BAntioxidant Activity
Compound CCytotoxicity

Case Study 1: Enzyme Inhibition

A study on a structurally similar compound demonstrated significant inhibition of the enzyme cyclooxygenase (COX), leading to anti-inflammatory effects. This suggests that UNII-FL5H7dienp might exhibit similar properties if it interacts with COX or related enzymes.

Case Study 2: Cytotoxic Effects

Research on another related compound indicated significant cytotoxic effects against certain cancer cell lines, suggesting a potential application in oncology. Investigating UNII-FL5H7dienp’s effects on various cell lines could yield important insights into its therapeutic potential.

Research Findings

Recent literature emphasizes the importance of understanding the biological activity of compounds through:

  • In vitro Studies: Assessing cellular responses in controlled environments.
  • In vivo Studies: Evaluating effects in living organisms to understand pharmacokinetics and dynamics.
  • Toxicological Assessments: Determining safety profiles through various assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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M1 of dolutegravir
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M1 of dolutegravir

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